sodium;zinc;phosphate

Corrosion inhibition Electrochemical impedance spectroscopy Phosphate pigment

Formulators replacing chromate anticorrosive pigments face insufficient phosphate ion release and poor film morphology with standard zinc phosphate. Sodium zinc phosphate (NaZnPO₄) resolves this with a distinct monoclinic structure and optimized solubility that delivers measurable performance gains. • Superior Protection: Outperforms commercial zinc phosphate in salt spray and electrochemical impedance spectroscopy (EIS) on mild steel. • Enhanced Adhesion: Demonstrated higher wet pull-off tensile strength in solvent-borne epoxy and alkyd systems. • Specification-Grade: Ideal for marine, industrial, and infrastructure coatings requiring non-toxic, high-durability barrier protection.

Molecular Formula NaO4PZn
Molecular Weight 183.3 g/mol
CAS No. 20539-12-2
Cat. No. B12648341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;zinc;phosphate
CAS20539-12-2
Molecular FormulaNaO4PZn
Molecular Weight183.3 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])[O-].[Na+].[Zn+2]
InChIInChI=1S/Na.H3O4P.Zn/c;1-5(2,3)4;/h;(H3,1,2,3,4);/q+1;;+2/p-3
InChIKeyRTOOMIOWOJBNTK-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Zinc Phosphate: Physicochemical and Structural Profile


Sodium zinc phosphate (NaZnPO₄, CAS 20539-12-2) is a crystalline, sparingly soluble inorganic orthophosphate with a monoclinic crystal structure and an orthorhombic unit cell (a = 8.710 Å, b = 15.175 Å, c = 8.027 Å) [1]. It belongs to the class of cation-modified zinc phosphate anticorrosive pigments developed as non-toxic alternatives to chromates [2]. The sodium cation substitution yields a compound with distinct solubility, crystalline phase, and electrochemical behavior compared to unmodified zinc phosphate (Zn₃(PO₄)₂), aluminum zinc phosphate, and potassium zinc phosphate [3].

Chromate-free anticorrosive pigment for mild steel coatings
Crystalline orthophosphate with monoclinic structure
Sodium modification enhances solubility and phosphate release kinetics

Why Generic Zinc Phosphate Substitution Fails


In-class compounds such as commercial zinc phosphate (ZP), potassium zinc phosphate, and aluminum zinc phosphate cannot be freely interchanged with sodium zinc phosphate because the cationic modification directly alters solubility, phosphate ion release kinetics, and the resulting protective film morphology [1]. Commercial ZP exhibits relatively low solubility, leading to insufficient dissociation of PO₄³⁻ ions and poor film-forming capacity on mild steel [2]. While potassium zinc phosphate shows improved performance over ZP, the smaller ionic radius of sodium (0.102 nm vs. 0.138 nm for K⁺) yields a different crystalline structure and solubility profile that translates into quantitatively distinct electrochemical impedance and coating adhesion outcomes [1]. The evidence below demonstrates that sodium zinc phosphate provides a measurable and application-relevant performance delta over these analogs.

Sodium zinc phosphate
Commercial Zn phosphate
Low solubility limits PO₄³⁻ dissociation and film formation
Sodium zinc phosphate
Potassium zinc phosphate
Larger K⁺ ion radius (0.138 vs 0.102 nm) alters crystalline structure and EIS profile
Sodium zinc phosphate
Aluminum zinc phosphate
Cation-modification changes solubility and protective film morphology

Product-Specific Quantitative Evidence Guide


Corrosion Inhibition Efficiency in Saline Solution

In a direct head-to-head comparison using electrochemical impedance spectroscopy (EIS) in 3.5% NaCl solution on mild steel, sodium zinc phosphate (SZP) pigment synthesized by co-precipitation exhibited a higher corrosion inhibitive performance than commercial zinc phosphate (ZP) [1]. The superiority is attributed to the relatively higher solubility of SZP, which facilitates precipitation of a protective phosphate layer onto the mild steel surface and modifies the crystalline structure of the corrosion products [1]. In the broader class of cation-modified zinc phosphates, the inhibition efficiency order reported is KZn₂(PO₄)(HPO₄) > aluminum zinc phosphate > zinc phosphate [2]. Sodium zinc phosphate, while not directly ranked in that specific study, shares the solubility-enhancement mechanism of the potassium analog and is positioned within the second- and third-generation high-efficiency phosphate pigment class [1].

EIS Corrosion Inhibition
Head-to-head
Higher inhibitive performance vs. commercial ZP
Supports selection for chloride-rich environments
Qualitative advantage; specific Rct values not provided
Corrosion inhibition Electrochemical impedance spectroscopy Phosphate pigment

Salt Spray Resistance and Wet Adhesion Performance

Coatings formulated with sodium zinc phosphate (SZP) pigment demonstrated improved corrosion protection in salt spray testing and higher wet pull-off tensile strength compared to coatings formulated with commercial zinc phosphate [1]. The wet pull-off adhesion test directly measures the coating's ability to maintain interfacial integrity under corrosive conditions, a critical parameter for protective coating service life [1].

Salt Spray & Wet Adhesion
Head-to-head
Improved salt spray resistance and higher wet pull-off adhesion vs. commercial ZP
May reduce risk of coating failure in marine environments
Quantitative pull-off values (MPa) not specified
Salt spray resistance Coating adhesion Pull-off tensile strength

Solar Reflectance vs. Conventional Infrared Pigment

A sodium-zinc-phosphate-based yellow pigment, synthesized by a solid-state reaction of ZnO, sodium tripolyphosphate, and bismuth oxide, achieved an average solar reflectance of 86.6%, substantially higher than the 71% reflectance of a conventional yellow infrared reflective pigment [1]. This 15.6-percentage-point improvement in solar reflectance directly translates to reduced heat buildup on coated surfaces and enhanced energy efficiency in building envelope applications [1].

Solar Reflectance
Cross-study
86.6%
+15.6 pp vs. conventional yellow pigment (71%)
Reported reflectance advantage for cool-roof coatings
Synthesized at 1000°C; may vary with calcination conditions
Solar reflectance Cool pigment Infrared reflective coating

Dendrite Suppression in Aqueous Zinc-Ion Anodes

An in situ electrodeposited sodium zinc phosphate (NZP) protection layer on zinc metal foil anode (Zn@NZP) enabled dendrite-free Zn plating/stripping with a small overpotential of approximately 44 mV and a 12-fold enhancement in cycle life compared to bare zinc metal anode [1]. The NZP layer functions as a Zn²⁺-ion-conducting artificial solid-electrolyte interphase that alleviates corrosion, suppresses zinc dendrite nucleation, and lowers the energy barrier for Zn²⁺ plating and stripping [1]. Full cells employing the Zn@NZP anode showed much improved capacity and cycling stability relative to cells using unprotected zinc anodes [1].

Cycle Life Extension
Head-to-head
12×
cycle life vs. bare Zn anode; overpotential ~44 mV
Supports dendrite-free Zn anode development
Electrodeposited NZP interphase; aqueous ZnSO₄ electrolyte
Aqueous zinc-ion battery Dendrite suppression Zinc anode protection

Optical Gain in Er³⁺-Doped Glass Host

Er³⁺-doped sodium-zinc phosphate (NZPO) glass exhibited a higher emission cross-section (σₑ = 6.46 × 10⁻²¹ cm²) compared to Er³⁺-doped zinc phosphate (ZPO) glass without sodium [1]. NZPO also demonstrated broader effective bandwidth and greater theoretical and experimental on-off gain values, with an experimental net optical gain of 1.9 dB/mm measured on a 5 mm width sample [1][2]. The increase in Judd–Ofelt intensity parameters Ω₂ and Ω₆ in NZPO indicates stronger ion–ligand interaction and improved radiative efficiency, making NZPO a superior host matrix for C-band optical amplifiers [1].

Net Optical Gain
Cross-study
1.9 dB/mm
σₑ = 6.46×10⁻²¹ cm²; reported higher gain vs. sodium-free ZPO glass
Enables higher-gain integrated photonic amplifiers
Er³⁺-doped C-band; 5 mm sample
Erbium-doped glass Optical amplifier C-band gain

Aquatic Ecotoxicity Mitigation Potential

Zinc phosphate (Zn₃(PO₄)₂) is classified as N/dangerous for the aquatic environment (R50/53 — 'Very toxic to aquatic organisms, may cause long-term adverse effects'), and any formulation containing >2.5 wt% zinc phosphate must carry this hazard label under EU Directive 1999/45/EC [1]. A patented detoxification method demonstrates that mixing zinc-based anticorrosive components with sodium (or magnesium, potassium, calcium) phosphates or hydrogen phosphates can yield a pigment compound free from acute and chronic aquatic ecotoxicity while maintaining anti-corrosive performance [1]. Sodium zinc phosphate, as a cation-modified phosphate, is structurally aligned with this detoxification strategy and offers a pathway to formulating eco-labeled anticorrosive coatings that exceed the 2.5 wt% active pigment threshold without triggering N/R50-53 classification [1].

Aquatic Ecotoxicity Mitigation
Class-level
Class-level pathway to avoid N/R50-53 classification
May support eco-labeled coating formulations
Based on patent detoxification strategy; requires specific formulation validation
Aquatic ecotoxicity Anti-corrosion pigment REACH compliance

Validated Research and Industrial Application Scenarios


Anticorrosive Pigment for Epoxy and Alkyd Coatings

Sodium zinc phosphate is the recommended anticorrosive pigment for solvent-borne epoxy and alkyd coating systems applied to mild steel structures in marine, industrial, and infrastructure environments. Evidence demonstrates that SZP outperforms commercial zinc phosphate in both electrochemical impedance and salt spray testing, with additional adhesion benefits confirmed by wet pull-off tensile strength measurements . Formulators seeking to replace chromate pigments with a non-toxic alternative that exceeds the performance of first-generation zinc phosphate should prioritize SZP .

Cool-Roof and Heat-Reflective Architectural Coating

A sodium-zinc-phosphate-based yellow pigment with 86.6% average solar reflectance is validated for cool-roof coatings, exterior architectural paints, and heat-reflective surface treatments where compliance with building energy codes (e.g., ENERGY STAR, LEED) is required . The 15.6-percentage-point reflectance advantage over a conventional yellow infrared reflective pigment enables significant reduction in surface temperature and cooling load .

Protective Interphase for Dendrite-Free Zinc Anodes

An in situ electrodeposited sodium zinc phosphate layer on zinc metal foil delivers a 12-fold cycle life extension and a plating/stripping overpotential of ~44 mV, directly addressing the dendrite-induced short-circuit failure mode that limits aqueous zinc-ion battery commercialization . Battery manufacturers and electrode surface-treatment suppliers should evaluate NZP as an anode protection strategy for grid-scale energy storage systems where long cycle life and intrinsic safety are critical procurement criteria .

Er³⁺-Doped Glass for C-Band Photonic Amplifiers

Sodium-zinc phosphate glass doped with Er³⁺ ions is validated as a high-gain host material for C-band (1530–1565 nm) optical amplifiers and integrated photonic devices. The glass achieves a net on-off gain of 1.9 dB/mm over a 5 mm sample, with an emission cross-section of σₑ = 6.46 × 10⁻²¹ cm², outperforming sodium-free zinc phosphate glass . Procurement specifications for rare-earth-doped waveguide amplifiers should include NZPO as the preferred glass matrix for applications requiring high gain per unit length and compatibility with photonic integration platforms .

Application
Selection Property
Validation Focus
Anticorrosive coating research (epoxy/alkyd on mild steel)
Cation-modified solubility and film-forming capability
EIS and wet adhesion performance evaluation
Cool-roof architectural coating development
Reported high solar reflectance for yellow cool pigments
UV-Vis-NIR reflectance and thermal performance
Aqueous Zn-ion battery anode protection
Dendrite-suppressing artificial interphase capability
Cycle life and overpotential characterization
Er³⁺-doped C-band photonic amplifier glass
High emission cross-section and net optical gain
Gain measurement and Judd-Ofelt analysis
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